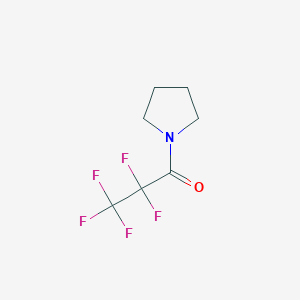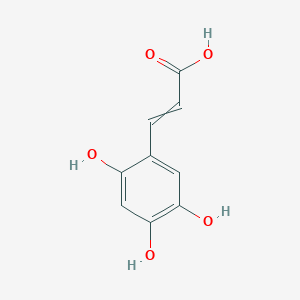
Propan-2-yl cyclohexylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl cyclohexylacetate, also known as isopropyl cyclohexylacetate, is an organic compound with the molecular formula C12H22O2. It is a colorless to light yellow liquid with a mild, pleasant aroma reminiscent of tea, mint, and fruit. This compound is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl cyclohexylacetate can be synthesized through the esterification of cyclohexylacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl cyclohexylacetate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexylacetic acid and isopropanol.
Oxidation: The compound can be oxidized to form cyclohexylacetic acid and acetone.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols, cyclohexylmethanol, and isopropanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cyclohexylacetic acid and isopropanol.
Oxidation: Cyclohexylacetic acid and acetone.
Reduction: Cyclohexylmethanol and isopropanol.
Applications De Recherche Scientifique
Propan-2-yl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of propan-2-yl cyclohexylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexylacetic acid and isopropanol, which may exert biological effects. The compound’s pleasant aroma is due to its ability to interact with olfactory receptors, making it useful in fragrances and flavorings .
Comparaison Avec Des Composés Similaires
Propan-2-yl cyclohexylacetate can be compared with other esters such as:
Menthyl acetate: Similar in structure but derived from menthol, used in mint flavors and fragrances.
Ethyl acetate: A simpler ester used as a solvent in various applications.
Isopropyl acetate: Similar in structure but lacks the cyclohexyl group, used as a solvent and in fragrances
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring and an isopropyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
60784-57-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
propan-2-yl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
YRTIBEXZZHLAMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)






![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)



![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
